molecular formula C18H21ClN2O5S2 B2456537 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 946347-91-7

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No. B2456537
CAS RN: 946347-91-7
M. Wt: 444.95
InChI Key: BMRUQFRDZZBQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O5S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound's sulfonamide fragment suggests potential for anticancer applications. Research indicates that sulfonamide derivatives can exhibit pro-apoptotic effects on cancer cells by activating key signaling pathways, such as p38/ERK phosphorylation. This mechanism leads to reduced cell proliferation and increased expression of pro-apoptotic genes, including caspase 3, caspase 8, and caspase 9, suggesting a promising avenue for anticancer therapy development (Cumaoğlu et al., 2015).

Soil Mobility Studies

Given its structural similarity to other sulfonamide-based compounds, this chemical might be used in environmental studies, particularly in understanding the mobility of similar compounds in agricultural soils. For instance, research on chlorsulfuron, a related sulfonamide herbicide, has provided insights into its transport characteristics in soil, which could be relevant for assessing the environmental impact of related compounds (Veeh et al., 1994).

Diuretic and Antihypertensive Agents

Sulfonamide derivatives, including quinazoline and tetrahydroquinoline compounds, have been explored for their potential as diuretic and antihypertensive agents. Studies have synthesized and evaluated various derivatives for these activities, suggesting that structural modifications, such as those found in the compound , could lead to the development of new therapeutic agents (Rahman et al., 2014).

Alzheimer's Disease Research

The synthesis of sulfonamide derivatives has also been explored in the context of Alzheimer's disease research. Compounds featuring the sulfonamide moiety have shown potential as inhibitors of key enzymes associated with the disease, such as acetylcholinesterase. This suggests that the compound could be of interest in the design of new therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

Antimicrobial Studies

Sulfonamide derivatives have been investigated for their antimicrobial properties. Novel compounds synthesized from sulfonamide and other moieties have shown significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of the compound in developing new antimicrobial agents (Vanparia et al., 2010).

properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-11-14(6-8-17(13)21)20-28(24,25)15-7-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRUQFRDZZBQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.